Regiochemical Differentiation: Piperazine at Position 6 vs. Position 2
The target compound (4-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine) and its key regioisomer (6-(1-butyl)-4-methyl-2-(1-piperazinyl)pyrimidine) differ in the attachment point of the piperazine ring to the pyrimidine core. The target has piperazine at the 6-position, whereas the regioisomer produced by the Lonza process (U.S. Patent 5,204,465) carries piperazine at the 2-position [1]. This change alters the electronic environment of the pyrimidine ring and the spatial orientation of the piperazine NH hydrogen-bond donor. The InChIKey of the target compound (WEIBBYBGMHYEHH-UHFFFAOYSA-N) is distinct from that of the 2-piperazinyl regioisomer [2]. No direct comparative bioactivity data are publicly available for these two specific isomers.
| Evidence Dimension | Piperazine substitution position on pyrimidine |
|---|---|
| Target Compound Data | Piperazine at position 6; InChIKey = WEIBBYBGMHYEHH-UHFFFAOYSA-N; TPSA = 41.1 Ų; XLogP3-AA = 2.1 |
| Comparator Or Baseline | Regioisomer: 6-(1-butyl)-4-methyl-2-(1-piperazinyl)pyrimidine; piperazine at position 2; distinct InChIKey |
| Quantified Difference | Different connectivity matrix; TPSA and logP values for the 2-piperazinyl regioisomer not publicly reported in the same computational context. |
| Conditions | Computed physicochemical properties (PubChem 2.2 / XLogP3 3.0). Synthetic route comparison derived from U.S. Patent 5,204,465. |
Why This Matters
Regiochemical identity directly determines downstream reactivity in medicinal chemistry campaigns; procurement of the incorrect regioisomer invalidates structure-activity relationship (SAR) studies and can lead to false-negative or false-positive screening results.
- [1] Kuo DL, Voeffray R. U.S. Patent 5,204,465. Process for the production of piperazinylpyrimidine derivatives. Example 5. Lonza Ltd. April 20, 1993. View Source
- [2] PubChem. 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine, CID 121205835. InChIKey and Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2098010-46-7 (accessed 2026-05-02). View Source
